molecular formula C11H13BrO B8599048 2'-Bromovalerophenone

2'-Bromovalerophenone

Cat. No.: B8599048
M. Wt: 241.12 g/mol
InChI Key: WLFYGMDTYFYMCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Bromovalerophenone is a useful research compound. Its molecular formula is C11H13BrO and its molecular weight is 241.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

2'-Bromovalerophenone is primarily utilized in the pharmaceutical industry due to its potential pharmacological properties:

  • Cholinesterase Inhibition : Research indicates that this compound can inhibit cholinesterase enzymes, which are vital for neurotransmission. Selective inhibition against butyrylcholinesterase has been observed, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's .
  • Sedative and Anxiolytic Properties : The compound has been explored for its calming effects on the nervous system, making it a candidate for developing sedatives and anxiolytics .

Table 1: Summary of Pharmaceutical Applications

ApplicationDescription
Cholinesterase InhibitionPotential treatment for neurodegenerative diseases
Sedative EffectsDevelopment of calming medications

Agrochemical Applications

In agriculture, this compound serves as an intermediate in the synthesis of various agrochemicals:

  • Pesticide Development : The compound can be transformed into active ingredients for herbicides and insecticides, contributing to crop protection against pests and diseases, thereby enhancing agricultural productivity .

Table 2: Agrochemical Applications

ApplicationDescription
HerbicidesActive ingredients for crop protection
InsecticidesEnhancements in pest control strategies

Industrial Applications

This compound is also valuable in industrial processes:

  • Specialty Chemicals : It is used in the production of dyes and fragrances due to its ability to impart desirable characteristics to consumer products .
  • Material Science : The compound acts as a cross-linking agent in polymerization reactions, facilitating the development of advanced materials with specific mechanical and thermal properties .

Table 3: Industrial Applications

ApplicationDescription
Specialty ChemicalsUsed in dyes and fragrances
Polymer DevelopmentCross-linking agent for advanced materials

Case Studies

  • Pharmaceutical Research : A study explored the cholinesterase inhibitory activity of this compound derivatives. Results indicated that certain derivatives exhibited significant selective inhibition against butyrylcholinesterase, highlighting their potential therapeutic use in neurodegenerative conditions .
  • Agrochemical Synthesis : Research on the synthesis of herbicides using this compound demonstrated effective pest control properties, showcasing its role as a precursor for developing new agrochemical formulations .
  • Material Science Innovations : Studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for various industrial applications .

Properties

Molecular Formula

C11H13BrO

Molecular Weight

241.12 g/mol

IUPAC Name

1-(2-bromophenyl)pentan-1-one

InChI

InChI=1S/C11H13BrO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3

InChI Key

WLFYGMDTYFYMCU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 50 ml of tetrachloroethane were dissolved 5.11 g (0.05 mole) of valeric acid and 9.83 g (0.0575 mole) of monochloroacetic anhydride. To the resulting solution were added 9.42 g (0.06 mole) of bromobenzene and 0.8 g of boron trifluoride-diethyl ether complex and the resulting mixture was then stirred at 115° C. for 10 hours. After completion of the reaction, the reaction solution was cooled and washed successively with water, 5% aqueous sodium carbonate solution and water. The organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 6.75 g of valerylbromobenzene.
Quantity
9.42 g
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step Two
Quantity
9.83 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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